![molecular formula C7H9ClF3N3 B2403624 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006482-40-1](/img/structure/B2403624.png)

3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

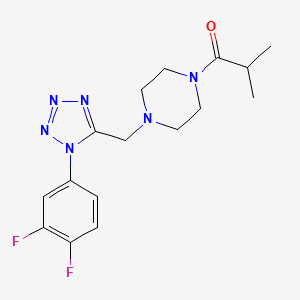

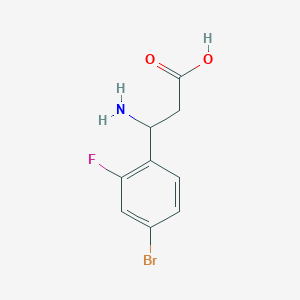

“3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” is a chemical compound. It has a similar structure to fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyrazol ring, and a propan-1-amine group . The trifluoromethyl group is a common functional group in many pharmaceutical compounds .Scientific Research Applications

Synthesis and Chemical Modification:

Synthesis of Trifluoromethylazoles : The compound has been used in the synthesis of trifluoromethylazoles, which are valuable in creating structurally diverse chemical libraries. These azoles have potential applications in pH measurement in biological media by 19F NMR spectroscopy (Jones et al., 1996).

Generation of Diverse Libraries : It has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This includes reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively (Roman, 2013).

Synthesis of Antibacterial Compounds : The compound has been used in the synthesis of novel antibacterial agents, highlighting its importance in the development of new pharmaceuticals (Prasad, 2021).

Preparation of Flexible Ligands : It has been used in preparing flexible ligands such as bis(pyrazol-1-yl)alkanes, which are significant in chemical synthesis and potentially useful in the development of new materials (Potapov et al., 2007).

Catalyzed Amination Reactions : The compound plays a role in catalyzed amination reactions, which are crucial in creating new chemical entities, demonstrating its versatility in synthetic organic chemistry (Prabakaran et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, the trifluoromethyl group in fluoxetine, a well-known antidepressant, plays a crucial role in blocking the reuptake of serotonin .

Mode of Action

For example, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .

Pharmacokinetics

It’s known that the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .

Result of Action

It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .

Action Environment

It’s known that the trifluoromethyl group can significantly affect the stability of a compound .

Properties

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1-3,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAQSASQEZDCGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCCN)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2403543.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)

![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)

![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)

![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)

![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)